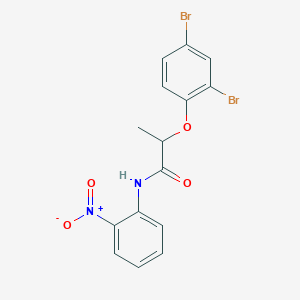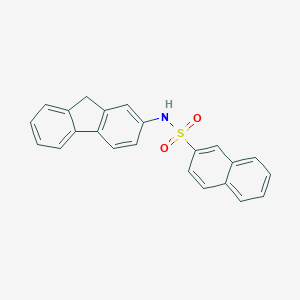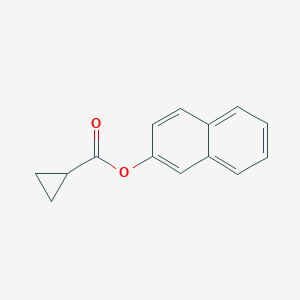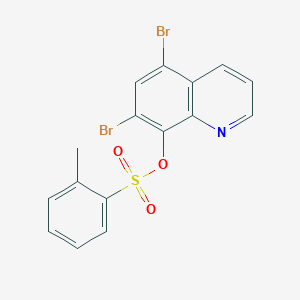
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBQMS and is a derivative of quinoline.
科学的研究の応用
DBQMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBQMS has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In materials science, DBQMS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, DBQMS has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of DBQMS is not fully understood. However, studies have shown that DBQMS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBQMS has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
DBQMS has been shown to have both biochemical and physiological effects. Biochemically, DBQMS has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell death. Physiologically, DBQMS has been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
DBQMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, DBQMS has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DBQMS. One direction is to further investigate its potential as a drug candidate for the treatment of cancer. Another direction is to explore its applications in materials science, such as the synthesis of new MOFs. Additionally, research could focus on improving the solubility of DBQMS in water to expand its potential applications in lab experiments.
合成法
The synthesis of DBQMS involves the reaction of 5,7-dibromoquinoline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure DBQMS.
特性
分子式 |
C16H11Br2NO3S |
|---|---|
分子量 |
457.1 g/mol |
IUPAC名 |
(5,7-dibromoquinolin-8-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Br2NO3S/c1-10-5-2-3-7-14(10)23(20,21)22-16-13(18)9-12(17)11-6-4-8-19-15(11)16/h2-9H,1H3 |
InChIキー |
WKYXULGPLLGJEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




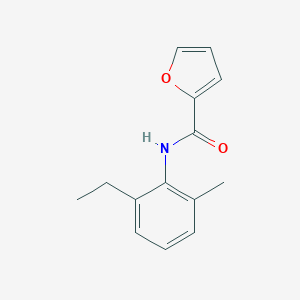
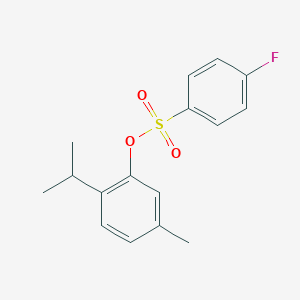
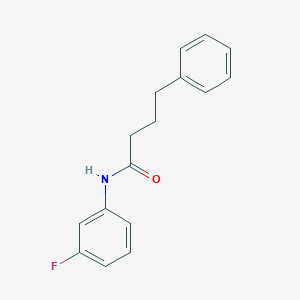

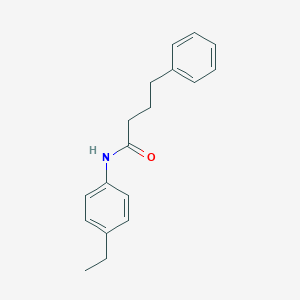

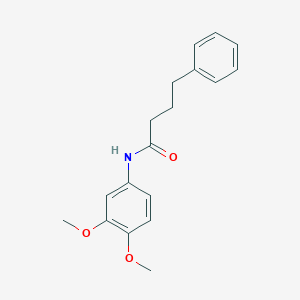

![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)

